Eugenyl Acetate

Catalog No.
S517012
CAS No.
93-28-7
M.F
C12H14O3
M. Wt
206.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Eugenyl Acetate

CAS Number

93-28-7

Product Name

Eugenyl Acetate

IUPAC Name

(2-methoxy-4-prop-2-enylphenyl) acetate

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

InChI

InChI=1S/C12H14O3/c1-4-5-10-6-7-11(15-9(2)13)12(8-10)14-3/h4,6-8H,1,5H2,2-3H3

InChI Key

SCCDQYPEOIRVGX-UHFFFAOYSA-N

SMILES

Array

solubility

Insoluble in water; Soluble in ether, fixed oils
Soluble (in ethanol)

Synonyms

Acetyleugenol; NSC 1242; NSC-1242; NSC1242; Eugenol Acetate.

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)CC=C)OC

The exact mass of the compound Acetyleugenol is 206.0943 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in water; soluble in ether, fixed oilssoluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1242. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Cinnamates - Caffeic Acids - Supplementary Records. It belongs to the ontological category of phenols in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Eugenyl Acetate (CAS 93-28-7) is the acetate ester of eugenol, a primary bioactive component of clove oil. This modification, which converts eugenol's free phenolic hydroxyl group into an ester, results in a compound with significantly different physical and biological properties. While sharing the aromatic profile of its precursor, eugenyl acetate exhibits lower volatility, increased chemical stability, and a distinct toxicological profile, making it a non-interchangeable alternative for applications in the fragrance, agrochemical, and pharmaceutical industries where the specific properties of the acetylated form are required.

Direct substitution of eugenyl acetate with its precursor, eugenol, is often unfeasible in practice. The free phenolic hydroxyl group in eugenol is prone to oxidation, which can lead to instability and color changes in formulations. Acetylation blocks this reactive site, yielding a more stable molecule. This structural difference also alters volatility; eugenyl acetate has a higher boiling point (281-285 °C) compared to eugenol (254 °C), affecting release profiles in fragrance and repellent applications. Furthermore, the modification from a hydroxyl to an ester group changes the compound's lipophilicity and steric properties, leading to significantly different biological activities, such as toxicity and repellency, which makes them functionally distinct for specific biocidal applications.

Enhanced Larvicidal Potency Over Clove Oil Precursor

In a direct comparison of toxicity against the microcrustacean *Artemia salina*, a common model for evaluating larvicidal and insecticidal potential, pure eugenyl acetate demonstrated significantly higher potency than clove essential oil, of which eugenol is the primary component. Eugenyl acetate exhibited an LC50 value that was over 5 times lower than that of the essential oil, indicating substantially greater toxicity to the target organism.

Evidence DimensionToxicity (LC50)
Target Compound Data0.1178 µg/mL
Comparator Or BaselineClove Essential Oil: 0.5993 µg/mL
Quantified Difference5.08x more toxic
ConditionsAssay against *Artemia salina*.

For developing potent agrochemical or public health formulations, this five-fold increase in toxicity allows for lower active ingredient concentrations, potentially reducing formulation costs and environmental load.

Improved Thermal Stability and Reduced Volatility for Controlled Release

The acetylation of eugenol to eugenyl acetate directly impacts its physical properties, leading to a significant increase in its boiling point. Technical data sheets report the boiling point of eugenyl acetate as 281-285 °C, which is approximately 27-31 °C higher than that of eugenol (254 °C). This lower volatility is a critical parameter for processability and formulation, as it implies a slower release rate from matrices and greater stability at elevated processing temperatures.

Evidence DimensionBoiling Point (°C at 760 mmHg)
Target Compound Data281-285 °C
Comparator Or BaselineEugenol: 254 °C
Quantified Difference27-31 °C higher boiling point
ConditionsStandard atmospheric pressure.

This provides a key procurement justification for applications requiring long-lasting fragrance, flavor, or repellent effects, as well as for materials that undergo thermal processing during manufacturing.

Altered Biological Activity: Ineffective as a Mosquito Repellent Compared to Eugenol

While eugenol itself provides significant mosquito repellency, its acetylated form, eugenyl acetate, does not share this property. In an arm-in-cage assay with *Aedes aegypti* mosquitoes, a 10% eugenyl acetate emulsion provided no significant protection time from bites compared to the lotion base control. In contrast, a 10% eugenol formulation provided a complete protection time (CPT) that was statistically significant and comparable to that of clove oil itself.

Evidence DimensionMosquito Repellency (Complete Protection Time)
Target Compound DataNot significantly different from control
Comparator Or BaselineEugenol (10%): Provided statistically significant protection time
Quantified DifferenceEugenol is an effective repellent, whereas Eugenyl Acetate is ineffective.
ConditionsArm-in-cage assay against *Aedes aegypti*.

This demonstrates clear functional divergence; a buyer seeking mosquito repellency must procure eugenol, while a buyer needing other biocidal properties without repellency (e.g., in a lure) should select eugenyl acetate.

Maintained Antifungal Efficacy Against Pathogenic Yeasts

Eugenyl acetate demonstrates potent antifungal activity against clinically relevant Candida species, a key attribute for its use in pharmaceutical or disinfectant formulations. A study found its Minimum Inhibitory Concentrations (MIC) against isolates of *C. albicans*, *C. parapsilosis*, *C. tropicalis*, and *C. glabrata* to be in the range of 0.1% to 0.4% (v/v). While direct comparative MIC data against eugenol in the same study is not provided, other research confirms eugenol's efficacy, suggesting that acetylation preserves significant antifungal action, which is sometimes lost upon derivatization.

Evidence DimensionAntifungal Activity (MIC)
Target Compound Data0.1% - 0.4% (v/v)
Comparator Or BaselinePathogenic Candida species (C. albicans, C. parapsilosis, C. tropicalis, C. glabrata)
Quantified DifferenceDemonstrates fungicidal activity at low concentrations.
ConditionsIn vitro assay against clinical isolates of Candida.

This confirms that the compound can be selected for its improved physical properties (stability, volatility) without sacrificing the critical antifungal bioactivity inherent to the eugenol scaffold, making it suitable for advanced antifungal formulations.

Formulation of Potent, Low-Volatility Larvicides

Leveraging its 5-fold greater toxicity against *Artemia salina* compared to clove oil, eugenyl acetate is the indicated choice for developing highly concentrated and effective larvicidal products for pest control in aquatic environments. Its lower volatility ensures greater persistence in the target area compared to eugenol.

Long-Duration Fragrance or Flavor Components in Thermally Processed Goods

With a boiling point 27-31 °C higher than eugenol, eugenyl acetate is better suited for incorporation into products that undergo heating during manufacturing, such as baked goods, certain plastics, or candles. This superior thermal stability and lower volatility ensure better retention of the desired spicy, floral aroma and flavor profile in the final product.

Active Component in Antifungal Formulations Requiring High Stability

The demonstrated efficacy against pathogenic Candida species (MIC 0.1-0.4%) combined with its superior chemical stability makes eugenyl acetate a prime candidate for disinfectants, topical treatments, or coated medical materials. The blocked phenolic hydroxyl group prevents oxidative degradation, ensuring a longer shelf-life and more consistent product performance compared to formulations based on eugenol.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid
Fused solid, melts at warm room temperature to a pale yellow liquid; Mild clove aroma

XLogP3

2.3

Hydrogen Bond Acceptor Count

3

Exact Mass

206.094294304 Da

Monoisotopic Mass

206.094294304 Da

Boiling Point

281.0 °C

Heavy Atom Count

15

Density

1.077-1.082 (supercooled liquid)

Appearance

Solid powder

Melting Point

30 - 31 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

V9OSB376X8

GHS Hazard Statements

Aggregated GHS information provided by 1662 companies from 5 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.00 mmHg

Pictograms

Irritant

Irritant

Other CAS

93-28-7

Wikipedia

Acetyleugenol

Use Classification

Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Phenol, 2-methoxy-4-(2-propen-1-yl)-, 1-acetate: ACTIVE

Dates

Last modified: 08-15-2023

A robust method for simultaneous quantification of eugenol, eugenyl acetate, and β-caryophyllene in clove essential oil by vibrational spectroscopy

İsmail Tarhan
PMID: 34455289   DOI: 10.1016/j.phytochem.2021.112928

Abstract

Attenuated total reflectance-Fourier transform infrared (ATR-FTIR) spectroscopy in tandem with chemometrics was used for accurate quantification of total eugenol, eugenyl acetate, and β-caryophyllene compounds of clove oil (CO) using partial least squares (PLS) regression with various spectral derivatization methods. A set of six of the fifty-one CO samples was chosen to build up the calibration sets for the compounds, while the rest were selected as the prediction set. Data for total eugenol, eugenyl acetate, and β-caryophyllene was acquired by gas chromatography-mass spectrometry (GC-MS) and used as reference values for ATR-FTIR calibration. The best calibration results were achieved using raw spectra in the region 1560-1480, 1814-1700, and 2954-2780 cm
for total eugenol, eugenyl acetate, and β-caryophyllene with high regression coefficients (R-square) of 0.9999, 0.9966, and 0.9997, respectively and low root mean square error of prediction (RMSEP) values of 0.5054%, 0.2330%, and 0.4593%, respectively. The results of the study indicated that ATR-FTIR with PLS regression could be used for accurate and simultaneous quantification of total eugenol, eugenyl acetate, and β-caryophyllene compounds of COs without using any toxic chemicals or pretreatments.


Cardiodepressive Effect of Eugenyl Acetate in Rodent Heart

Leisiane Pereira Marques, Samuel Santos Beserra, Danilo Roman-Campos, Antonio Nei Santana Gondim
PMID: 33295468   DOI: 10.36660/abc.20190823

Abstract




Antifungal potential of eugenyl acetate against clinical isolates of Candida species

Khadar Syed Musthafa, Jutharat Hmoteh, Benjamas Thamjarungwong, Supayang Piyawan Voravuthikunchai
PMID: 27452957   DOI: 10.1016/j.micpath.2016.07.012

Abstract

The study evaluated the efficiency of eugenyl acetate (EA), a phytochemical in clove essential oil, against clinical isolates of Candida albicans, Candida parapsilosis, Candida tropicalis, and Candida glabrata. Minimum inhibitory concentrations (MIC) of EA against Candida isolates were in the range between 0.1% and 0.4% (v/v). Spot assay further confirmed the susceptibility of Candida isolates to the compound upon treatment with respective 1 × MIC. Growth profile measured in time kill study evidence that the compound at 1 × MIC and 1/2 × MIC retarded the growth of Candida cells, divulging the fungicidal activity. Light microscopic observation demonstrated that upon treated with EA, rough cell morphology, cell damage, and fragmented patterns were observed in C. albicans, C. parapsilosis, C. tropicalis, and C. glabrata. Furthermore, unusual morphological changes of the organism were observed in scanning electron microscopic study. Therefore, it is validated that the compound could cause cell damage resulting in the cell death of Candida clinical isolates. Eventually, the compound at sub-MIC (0.0125% v/v) significantly inhibited serum-induced germ tube formation by C. albicans. Eugenyl acetate inhibited biofilm forming ability of the organisms as well as reduced the adherence of Candida cells to HaCaT keratinocytes cells. In addition, upon treatment with EA, the phagocytic activity of macrophages was increased significantly against C. albicans (P < 0.05). The results demonstrated the potential of EA as a valuable phytochemical to fight against emerging Candida infections.


Lipozyme TL IM as Catalyst for the Synthesis of Eugenyl Acetate in Solvent-Free Acetylation

María José A Silva, Raquel A Loss, Denise A Laroque, Lindomar A Lerin, Gabriela N Pereira, Élise Thon, J Vladimir Oliveira, Jorge L Ninow, Haiko Hense, Débora Oliveira
PMID: 25875787   DOI: 10.1007/s12010-015-1611-5

Abstract

The ability of commercial immobilized lipase from Thermomyces lanuginosus (Lipozyme TL IM) to catalyze the acetylation of essential clove oil with acetic anhydride in a solvent-free system was studied, and the antimicrobial activity of the ester formed was evaluated as well. Experimental design based on two variables (eugenol to acetic anhydride molar ratio and temperature) was employed to evaluate the experimental conditions of eugenyl acetate ester production. The maximum conversion yield (92.86 %) was obtained using Lipozyme TL IM (5 wt%, based on the total amount of substrates), with eugenol to acetic anhydride molar ratio of 1:5 at 70 °C. The chemical structure of the eugenyl acetate ester obtained at the optimized condition, and purified, was confirmed by the proton nuclear magnetic resonance ((1)H-NMR) analysis. The antimicrobial activity of eugenyl acetate ester was proven effective on Gram-positive and Gram-negative bacteria, with means of 16.62 and 17.55 mm of inhibition halo.


Acaricidal activity of clove bud oil compounds against Dermatophagoides farinae and Dermatophagoides pteronyssinus (Acari: Pyroglyphidae)

Eun-Hee Kim, Hyun-Kyung Kim, Young-Joon Ahn
PMID: 12568544   DOI: 10.1021/jf0208278

Abstract

The acaricidal activity of clove (Eugenia caryophyllata) bud oil-derived eugenol and its congeners (acetyleugenol, isoeugenol, and methyleugenol) against adults of Dermatophagoides farinae and Dermatophagoides pteronyssinus was examined using direct contact application and fumigation methods and compared with those of benzyl benzoate and N,N-diethyl-m-toluamide (DEET). Responses varied according to compound, dose, and mite species. On the basis of LD(50) values, the compound most toxic to D. farinae adults was methyleugenol (0.94 microg/cm(2)) followed by isoeugenol (5.17 microg/cm(2)), eugenol (5.47 microg/cm(2)), benzyl benzoate (9.22 microg/cm(2)), and acetyleugenol (14.16 microg/cm(2)). Very low activity was observed with DEET (37.59 microg/cm(2)). Against D. pteronyssinus adults, methyleugenol (0.67 microg/cm(2)) was much more effective than isoeugenol (1.55 microg/cm(2)), eugenol (3.71 microg/cm(2)), acetyleugenol (5.41 microg/cm(2)), and benzyl benzoate (6.59 microg/cm(2)). DEET (17.85 microg/cm(2)) was least toxic. These results indicate that the lipophilicity of the four phenylpropenes plays a crucial role in dust mite toxicity. The typical poisoning symptom of eugenol and its congeners was a similar death symptom of the forelegs extended forward together, leading to death without knockdown, whereas benzyl benzoate and DEET caused death following uncoordinated behavior. In a fumigation test with both mite species, all four phenylpropenes were much more effective in closed containers than in open ones, indicating that the mode of delivery of these compounds was largely due to action in the vapor phase. Eugenol and its congeners merit further study as potential house dust mite control agents or as lead compounds.


Toxicity of clove essential oil and its ester eugenyl acetate against Artemia salina

R L Cansian, A B Vanin, T Orlando, S P Piazza, B M S Puton, R I Cardoso, I L Gonçalves, T C Honaiser, N Paroul, D Oliveira
PMID: 27382998   DOI: 10.1590/1519-6984.12215

Abstract

The production of compounds via enzymatic esterification has great scientific and technological interest due to the several inconveniences related to acid catalysis, mainly by these systems do not fit to the concept of "green chemistry". Besides, natural products as clove oil present compounds with excellent biological potential. Bioactives compounds are often toxic at high doses. The evaluation of lethality in a less complex animal organism can be used to a monitoring simple and rapid, helping the identification of compounds with potential insecticide activity against larvae of insect vector of diseases. In this sense, the toxicity against Artemia salina of clove essential oil and its derivative eugenyl acetate obtained by enzymatic esterification using Novozym 435 as biocatalyst was evaluated. The conversion of eugenyl acetate synthesis was 95.6%. The results about the evaluation of toxicity against the microcrustacean Artemia salina demonstrated that both oil (LC50= 0.5993 µg.mL-1) and ester (LC50= 0.1178 µg.mL-1) presented high toxic potential, being the eugenyl acetate almost 5 times more toxic than clove essential oil. The results reported here shows the potential of employing clove oil and eugenyl acetate in insecticide formulations.


Antiplatelet principles from a food spice clove (Syzygium aromaticum L) [corrected]

K C Srivastava
PMID: 8321872   DOI: 10.1016/0952-3278(93)90116-e

Abstract

In continuation of our studies on the oil of cloves--a common kitchen spice and a drug for home medicine--we have isolated and identified two antiplatelet components, eugenol and acetyl eugenol. They inhibited arachidonate-, adrenaline- and collagen-induced platelet aggregation; they were more potent in inhibiting aggregation by the first two agonists. Their inhibitory effect was reversible. These components were antiaggregatory by a combination of at least two effects: (i) inhibition of platelet thromboxane formation, and (ii) increased formation of 12-lipoxygenase products (12-HPETE). Though the presence of plasma proteins would reduce the effective concentration of these substances due to binding, the relatively lower amounts of these components which inhibited arachidonate-induced aggregation when compared to their effects on thromboxane production was intriguing. The answer might partly lie in an increased formation of 12-HPETE facilitated by albumin which acts as a 'conduit' to divert free arachadonic acid (AA) from the platelet cyclooxygenase (CO) to the lipoxygenase pathway (22). Based on their IC50 values, it was found that both eugenol and acetyl eugenol were more potent than aspirin in inhibiting platelet aggregation induced by arachidonate, adrenaline and collagen. In arachidonate-induced aggregation eugenol was on a par with indomethacin. It was found that eugenol and acetyl eugenol when used in combination potentiated inhibition of platelet aggregation induced by arachidonate, adrenaline and collagen. This effect was, however, not evident from the metabolism of AA in platelets; when used in combination the two compounds produced an additive effect.


Role of poly(ε-caprolactone) lipid-core nanocapsules on melanoma-neutrophil crosstalk

Carine C Drewes, Aline de Cs Alves, Cristina B Hebeda, Isabela Copetti, Silvana Sandri, Mayara K Uchiyama, Koiti Araki, Silvia S Guterres, Adriana R Pohlmann, Sandra H Farsky
PMID: 29026308   DOI: 10.2147/IJN.S140557

Abstract

Metastatic melanoma is an aggressive cancer with increasing incidence and limited therapies in advanced stages. Systemic neutrophilia or abundant neutrophils in the tumor contribute toward its worst prognosis, and the interplay of cancer and the immune system has been shown in tumor development and metastasis. We recently showed the in vivo efficacy of poly(ε-caprolactone) lipid-core nanocapsule (LNC) or LNC loaded with acetyleugenol (AcE-LNC) to treat B16F10-induced melanoma in mice. In this study, we investigated whether LNC or AcE-LNC toxicity could involve modifications on crosstalk of melanoma cells and neutrophils. Therefore, melanoma cells (B16F10) were pretreated with vehicle, LNC, AcE or AcE-LNC for 24 h, washed and, further, cocultured for 18 h with peritoneal neutrophils obtained from C57Bl/6 mice. Melanoma cells were able to internalize the LNC or AcE-LNC after 2 h of incubation. LNC or AcE-LNC pretreatments did not cause melanoma cells death, but led melanoma cells to be more susceptible to death in serum deprivation or hypoxia or in the presence of neutrophils. Interestingly, the production of reactive oxygen species (ROS), which causes cell death, was increased by neutrophils in the presence of LNC- and AcE-LNC-pretreated melanoma cells. LNC or AcE-LNC treatments reduced the concentration of transforming growth factor-β (TGF-β) in the supernatant of melanoma cells, a known factor secreted by cancer cells to induce pro-tumoral actions of neutrophils in the tumor microenvironment. In addition, we found reduced levels of pro-tumoral chemical mediators VEGF, arginase-1, interleukin-10 (IL-10) and matrix metalloproteinase-9 (MMP-9) in the supernatant of LNC or AcE-LNC-pretreated melanoma cells and cocultured with neutrophils. Overall, our data show that the uptake of LNC or AcE-LNC by melanoma cells affects intracellular mechanisms leading to more susceptibility to death and also signals higher neutrophil antitumoral activity.


Syzygium aromaticum L. (Myrtaceae): Traditional Uses, Bioactive Chemical Constituents, Pharmacological and Toxicological Activities

Gaber El-Saber Batiha, Luay M Alkazmi, Lamiaa G Wasef, Amany Magdy Beshbishy, Eman H Nadwa, Eman K Rashwan
PMID: 32019140   DOI: 10.3390/biom10020202

Abstract

Herbal medicinal products have been documented as a significant source for discovering new pharmaceutical molecules that have been used to treat serious diseases. Many plant species have been reported to have pharmacological activities attributable to their phytoconstituents such are glycosides, saponins, flavonoids, steroids, tannins, alkaloids, terpenes, etc. Syzygium aromaticum (clove) is a traditional spice that has been used for food preservation and possesses various pharmacological activities. S. aromaticum is rich in many phytochemicals as follows: sesquiterpenes, monoterpenes, hydrocarbon, and phenolic compounds. Eugenyl acetate, eugenol, and β-caryophyllene are the most significant phytochemicals in clove oil. Pharmacologically, S. aromaticum has been examined toward various pathogenic parasites and microorganisms, including pathogenic bacteria, Plasmodium, Babesia, Theileria parasites, Herpes simplex, and hepatitis C viruses. Several reports documented the analgesic, antioxidant, anticancer, antiseptic, anti-depressant, antispasmodic, anti-inflammatory, antiviral, antifungal, and antibacterial activity of eugenol against several pathogenic bacteria including methicillin-resistant
and
. Moreover, eugenol was found to protect against CCl
induced hepatotoxicity and showed a potential lethal efficacy against the multiplication of various parasites including
,
,
and
. This review examines the phytochemical composition and biological activities of clove extracts along with clove essential oil and the main active compound, eugenol, and implicates new findings from gas chromatography-mass spectroscopy (GC-MS) analysis.


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